Structural Differentiation at C3: 2-Phenoxyacetamide vs. Propanamide – Impact on Kinase Target Engagement
The closest structurally characterized analog with publicly available quantitative target-engagement data is N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide, which shares the identical N2 o-tolyl-thieno[3,4-c]pyrazole core but replaces the C3 2-phenoxyacetamide moiety with a simple propanamide group [1]. In high-throughput screening assays deposited in PubChem BioAssay (AID 1383 and AID 1408), the propanamide analog exhibited an IC₅₀ exceeding 50,000 nM against both serine/threonine-protein kinase PLK1 and protein kinase D1 (PKD1), indicating no meaningful inhibitory activity [1]. This establishes a baseline: the N2 o-tolyl substitution alone is insufficient to confer kinase engagement; the C3 2-phenoxyacetamide moiety is a critical pharmacophoric determinant. Although direct IC₅₀ data for the target compound (CAS 361172-73-8) against PLK1/PKD1 have not been published, the presence of the extended 2-phenoxyacetamide chain, which introduces additional hydrogen-bond acceptor (ether oxygen), hydrogen-bond donor (amide NH), and aromatic π-stacking functionality, predicts a substantially different target-interaction profile compared to the inert propanamide analog [2].
| Evidence Dimension | Kinase inhibitory activity (IC₅₀) against PLK1 and PKD1 |
|---|---|
| Target Compound Data | Not yet reported in public domain for PLK1/PKD1; differentiated by presence of 2-phenoxyacetamide pharmacophore with 3 H-bond acceptors, 1 H-bond donor, and an additional aromatic ring |
| Comparator Or Baseline | N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide (BindingDB BDBM32335): PLK1 IC₅₀ > 50,000 nM; PKD1 IC₅₀ > 50,000 nM |
| Quantified Difference | Comparator is essentially inactive (IC₅₀ > 50 μM); target compound bears a structurally distinct C3 pharmacophore with potential for differentiated target engagement |
| Conditions | PLK1 HTS assay (University of Pittsburgh Molecular Screening Center, PubChem AID 1383); PKD1 HTS assay (PubChem AID 1408); pH 7.2, 23°C |
Why This Matters
For procurement decisions, this comparison demonstrates that the C3 substituent is the key functional differentiator; the target compound offers a 2-phenoxyacetamide warhead that is structurally absent in simple alkylamide analogs, justifying its selection over the propanamide congener for programs requiring a more elaborate pharmacophore at this vector.
- [1] BindingDB. BDBM32335: N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide – PLK1 and PKD1 affinity data. PubChem BioAssay AID 1383, AID 1408. University of Pittsburgh Molecular Screening Center. View Source
- [2] Katsamakas S, Papadopoulos AG, Hadjipavlou-Litina D, et al. 'Hit' to lead optimization and chemoinformatic studies for a new series of Autotaxin inhibitors. Eur J Med Chem. 2023;249:115130. View Source
